1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester

Description

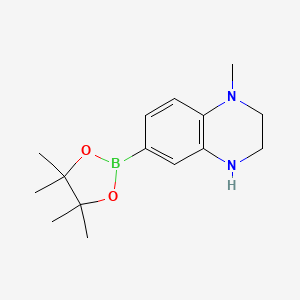

Chemical Formula: C₁₅H₂₃BN₂O₂ Molecular Weight: 274.17 g/mol Structure: Features a 1-methyltetrahydroquinoxaline core with a boronic acid pinacol ester moiety at position 4. The tetrahydroquinoxaline ring introduces a partially saturated bicyclic system, balancing rigidity and flexibility . Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl compounds in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)11-6-7-13-12(10-11)17-8-9-18(13)5/h6-7,10,17H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXLPGXGDMRSRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CCN3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester typically involves the reaction of 1-Methyl-1,2,3,4-tetrahydroquinoxaline with boronic acid derivatives under specific conditions. One common method is the hydroboration of alkenes or alkynes, followed by the formation of the boronic ester . The reaction conditions often include the use of palladium catalysts and mild temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of boronic acid reagents can help mitigate costs and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and oxidizing agents such as hydrogen peroxide for oxidation. The reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group can yield boronic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in Suzuki-Miyaura coupling reactions, where the compound acts as a key intermediate in the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Core Heterocycles: The tetrahydroquinoxaline core (target compound) provides a bicyclic system with two nitrogen atoms, enhancing electron-deficient character compared to monocyclic benzene derivatives (e.g., 3-hydroxyphenyl or 4-nitrophenyl esters) .

- Ketone and Boc Protection: The 2-oxo group in 8-methyl-2-oxo-tetrahydroquinoline derivatives increases polarity and may influence boronate stability, while Boc protection in tetrahydroisoquinoline analogs introduces steric hindrance .

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity and Application Notes

Key Insights :

- Electronic Effects: The target compound’s tetrahydroquinoxaline core enhances electrophilicity at boron compared to benzene-based esters, facilitating faster transmetallation with palladium catalysts .

- Steric Considerations: Bulky groups (e.g., Boc in tetrahydroisoquinoline derivatives) hinder catalyst accessibility, whereas the methyl group in the target compound minimally impacts steric bulk .

Biological Activity

1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic acid pinacol ester (C15H23BN2O2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a candidate for further research in therapeutic applications.

- Molecular Formula: C15H23BN2O2

- Molecular Weight: 274.17 g/mol

- CAS Number: 1235141-88-4

- Physical State: Solid

- Melting Point: Not specified in available literature

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and amino acids. This property enhances its interaction with biomolecules, potentially affecting enzymatic activities and cellular functions.

Biological Activities

Research indicates that boronic acid derivatives exhibit a range of biological activities, including:

- Anticancer Activity: In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has been evaluated against human colon cancer cells (HT-29) and demonstrated significant inhibitory effects at concentrations as low as 10 µM .

- Proteasome Inhibition: Similar compounds have been identified as proteasome inhibitors, which can lead to cell cycle arrest and apoptosis in cancer cells. The mechanism involves blocking the degradation of pro-apoptotic factors .

- Antibacterial and Antiviral Properties: Boronic acids have also been explored for their antibacterial and antiviral activities. The ability to bind to glycoproteins on the surface of pathogens enhances their selectivity and efficacy .

Case Studies and Research Findings

Recent studies have highlighted the potential of tetrahydroquinoxaline derivatives in drug design:

- Cell Growth Inhibition Study : A study evaluated the antiproliferative effects of various tetrahydroquinoxaline derivatives on HT-29 cells. Compounds showed more than 30% inhibition at 10 µM concentration after 48 hours of incubation .

- Mechanistic Insights : Research indicates that certain derivatives can inhibit tubulin polymerization and induce cell cycle arrest at the G2/M phase without triggering apoptosis, suggesting alternative pathways for cell death .

- Pharmacokinetic Properties : Preliminary pharmacokinetic evaluations suggest that these compounds possess favorable drug-like properties, including solubility and permeability profiles suitable for further development .

Data Table: Biological Activity Summary

Q & A

Q. What are the primary synthetic routes for preparing 1-methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic acid pinacol ester?

The compound can be synthesized via photoinduced decarboxylative borylation , where carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) react with diboron reagents (e.g., bis(catecholato)diboron) under visible light irradiation. This method avoids metal catalysts and proceeds via radical intermediates . Alternative approaches include Suzuki-Miyaura coupling precursors, where boronic esters are generated from halogenated intermediates using palladium catalysts .

Q. How can the purity and structural integrity of this boronic ester be validated experimentally?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B NMR to confirm regiochemistry and boron coordination .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (274.17 g/mol) and isotopic patterns .

- UV-Vis Spectroscopy : Monitoring reaction progress via absorbance changes (e.g., λmax shifts during oxidation with H2O2) .

Q. What are the critical stability considerations for handling this compound in aqueous or oxidative conditions?

Boronic esters are prone to hydrolysis and oxidation. Stability tests under varying pH (e.g., pH 7–10) and oxidizing agents (e.g., H2O2) should be conducted. For example, UV-Vis data show that 4-nitrophenylboronic acid pinacol ester reacts with H2O2 at pH 7.27, leading to a new absorption peak at 405 nm . Storage under inert atmospheres and low temperatures (0–6°C) is recommended .

Advanced Research Questions

Q. How does the steric and electronic environment of the tetrahydroquinoxaline ring influence cross-coupling efficiency?

The tetrahydroquinoxaline scaffold introduces steric hindrance near the boron center, which may slow transmetalation steps in Suzuki-Miyaura reactions. Computational modeling (DFT) or kinetic studies (e.g., variable-temperature NMR) can assess electronic effects. Comparative studies with simpler aryl boronic esters (e.g., phenylboronic acid pinacol ester) reveal differences in reaction rates and selectivity .

Q. What mechanistic insights exist for radical-mediated transformations involving this boronic ester?

Radical pathways are implicated in photoinduced reactions. For example, diboron reagents generate boryl radicals under light, which abstract hydrogen from substrates to form alkyl radicals. These intermediates recombine with boron species to form the final product. Evidence includes radical trapping experiments and EPR spectroscopy . Similar mechanisms apply to catalytic protodeboronation, where radical intermediates dictate regioselectivity .

Q. How can enantioselective functionalization of this compound be achieved for chiral molecule synthesis?

Enantioselective allylboration methods using chiral ligands (e.g., binaphthol derivatives) can induce asymmetry. For example, α-substituted allylboronic esters form borinic esters in situ when treated with nBuLi and TFAA, enabling high E/Z selectivity (>95:5) in aldehyde additions .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen light intensity, solvent polarity, and boron reagent stoichiometry for photoinduced methods .

- Mechanistic Probes : Employ isotopic labeling (<sup>2</sup>H, <sup>11</sup>B) and spin-trapping agents (e.g., TEMPO) to confirm radical intermediates .

- Stability Protocols : Conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.